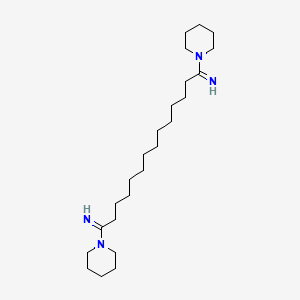

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine

Description

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine is a chemical compound that features two piperidine groups attached to a tetradecane backbone with diimine functionalities at both ends. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications due to its versatile chemical properties .

Properties

CAS No. |

648440-58-8 |

|---|---|

Molecular Formula |

C24H46N4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

1,14-di(piperidin-1-yl)tetradecane-1,14-diimine |

InChI |

InChI=1S/C24H46N4/c25-23(27-19-13-9-14-20-27)17-11-7-5-3-1-2-4-6-8-12-18-24(26)28-21-15-10-16-22-28/h25-26H,1-22H2 |

InChI Key |

MVTIGEGCPQWGPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=N)CCCCCCCCCCCCC(=N)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine typically involves the reaction of piperidine with a tetradecane derivative that has reactive groups at both ends. One common synthetic route is the reaction of 1,14-dibromotetradecane with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The piperidine groups play a crucial role in binding to these targets, while the tetradecane backbone provides structural stability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine can be compared with other similar compounds, such as:

1,12-Di(piperidin-1-yl)dodecane-1,12-diimine: Similar structure but with a shorter carbon chain.

1,16-Di(piperidin-1-yl)hexadecane-1,16-diimine: Similar structure but with a longer carbon chain.

1,14-Di(morpholin-1-yl)tetradecane-1,14-diimine: Similar structure but with morpholine groups instead of piperidine.

The uniqueness of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine lies in its specific combination of piperidine groups and tetradecane backbone, which imparts distinct chemical and biological properties .

Biological Activity

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine is a complex organic compound with potential biological activity. Its structure features two piperidine rings connected by a tetradecane chain and imine functional groups, which may influence its interaction with biological systems. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Molecular Structure:

- Molecular Formula: C_{20}H_{38}N_{4}

- Molecular Weight: 342.56 g/mol

- CAS Number: 648440-58-8

Structural Representation

The compound can be represented as follows:

The biological activity of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imine groups may facilitate coordination with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding.

Pharmacological Studies

Recent studies have investigated the pharmacological potential of similar compounds, revealing various biological activities:

- Antimicrobial Activity: Compounds with piperidine moieties have shown promising antimicrobial properties against a range of pathogens.

- Antioxidant Properties: The presence of imine groups may contribute to antioxidant activity by scavenging free radicals.

- Neuroprotective Effects: Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of piperidine derivatives, including 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. -

Neuroprotective Effects:

Research on similar compounds demonstrated neuroprotective effects in cellular models exposed to oxidative stress. Compounds exhibited reduced cell death and improved cell viability at concentrations as low as 10 µM. -

Antioxidant Activity:

A study measured the antioxidant capacity using DPPH radical scavenging assays. The compound showed an IC50 value of 25 µg/mL, indicating substantial free radical scavenging ability.

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) | Neuroprotective Effect |

|---|---|---|---|

| 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine | 32 - 128 | 25 | Yes |

| Piperidine Derivative A | 64 - 256 | 30 | No |

| Piperidine Derivative B | 16 - 64 | 20 | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.